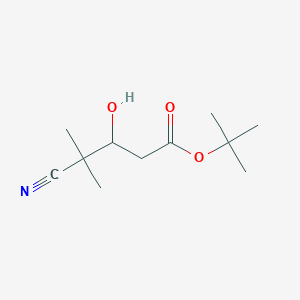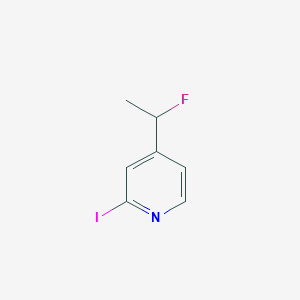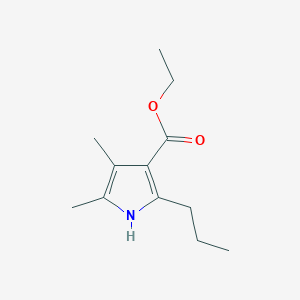
p-(3-Butenyl)styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(3-Butenyl)styrene is a functionalized styrene derivative characterized by the presence of a butenyl group attached to the para position of the styrene molecule. This compound is of significant interest in the field of polymer chemistry due to its unique structural properties, which allow it to undergo various polymerization reactions, making it a valuable monomer for producing specialized polymers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butenyl)styrene typically involves the coupling reaction between allylmagnesium chloride and vinyl benzyl chloride. This reaction forms a compound containing both a styrenic olefin and an R-olefin group. The resulting asymmetrical diene is then selectively monohydroborated by 9-Borabicyclo[3.3.1]nonane (9-BBN) at the R-olefinic double bond in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of this compound often utilizes Ziegler-Natta catalysts. For instance, the 4th generation heterogeneous Ziegler-Natta catalyst (MgCl2-supported TiCl4 catalysts containing phthalate internal donor) is employed in the slurry copolymerization between propylene and this compound .
化学反応の分析
Types of Reactions: p-(3-Butenyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Epoxides: Formed through oxidation.
Hydrogenated Products: Resulting from reduction.
Substituted Aromatics: Products of electrophilic substitution reactions
科学的研究の応用
p-(3-Butenyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of high-performance materials such as dielectric films for capacitors
作用機序
The mechanism of action of p-(3-Butenyl)styrene primarily involves its ability to undergo polymerization reactions. The presence of the butenyl group enhances the reactivity of the styrene molecule, allowing it to form long polymer chains with unique properties. The molecular targets include the vinyl groups, which participate in the polymerization process, and the pathways involved include free radical and anionic polymerization .
類似化合物との比較
4-Allylstyrene: Similar structure but different reactivity due to the allyl group.
4-(7-Octenyl)styrene: Another alkenyl-substituted styrene with a longer alkenyl chain.
Styrene-butadiene rubber (SBR): A copolymer of styrene and 1,3-butadiene used in synthetic rubber production
Uniqueness: p-(3-Butenyl)styrene is unique due to its specific butenyl substitution, which imparts distinct reactivity and polymerization characteristics compared to other styrene derivatives. This uniqueness makes it valuable for creating polymers with tailored properties for specific applications .
特性
分子式 |
C12H14 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
1-but-3-enyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-4,7-10H,1-2,5-6H2 |
InChIキー |
PKDYVBBBBHQJIZ-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8447356.png)


![2-Amino-4-benzyloxypyrrolo[3,2-d]pyrimidine](/img/structure/B8447368.png)
![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)





![3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)



